Dinonyl phthalate

Descripción general

Descripción

Dinonyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is characterized by its oily, viscous liquid form and is widely used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dinonyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically occurs under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and nonyl alcohol, are mixed in a reactor and heated to the desired temperature. The reaction is catalyzed by an acid, such as sulfuric acid, and the mixture is continuously stirred to ensure complete reaction. The resulting this compound is then purified through distillation to remove any unreacted starting materials and byproducts .

Análisis De Reacciones Químicas

Hydrolysis Reactions

DNP reacts with acids and bases via hydrolysis, yielding phthalic acid derivatives and alcohols.

Acid-Catalyzed Hydrolysis

- Reaction :

- Conditions : Exothermic reaction with strong mineral acids (e.g., HSO, HCl) at elevated temperatures .

- Kinetics : Rapid hydrolysis in acidic environments due to ester bond lability .

Alkaline Hydrolysis (Saponification)

- Reaction :

- Conditions : Vigorous reaction with caustic solutions (e.g., NaOH, KOH) .

- Byproducts : Heat generation accelerates reaction rates .

Table 1: Hydrolysis Products and Conditions

| Reactant | Conditions | Products | Key Sources |

|---|---|---|---|

| HO (acid) | H, heat | Phthalic acid, isononyl alcohol | |

| NaOH | Aqueous, 25–100°C | Disodium phthalate, alcohol |

Reactivity with Metals and Hydrides

DNP reacts with alkali metals and hydrides, producing flammable hydrogen gas.

- Reaction with Sodium :

- Hazards : Hydrogen gas poses explosion risks; electrostatic charges may form during mixing .

Table 2: Reactivity with Metals

| Metal/Hydride | Conditions | Products | Hazards | Sources |

|---|---|---|---|---|

| Na, Li | Room temp | Metal phthalate, H gas | Flammability, heat | |

| CaH | Exothermic | Phthalate salts, H gas | Vigorous decomposition |

Thermal Decomposition

At high temperatures (>400°C), DNP decomposes into volatile organic compounds (VOCs) and residues.

- Primary Products : Phthalic anhydride, alkenes, and CO .

- Conditions : Observed during combustion or pyrolysis .

- Kinetics : Slow decomposition under ambient conditions due to high thermal stability (boiling point: 279–287°C) .

Table 3: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 279–287°C (lit.) | |

| Flash Point | 216°C | |

| Autoignition Temp | Not reported | – |

Oxidative Reactions

DNP exhibits limited reactivity with mild oxidizers but decomposes under strong oxidative conditions.

- Reaction with Ozone : Forms peroxides and fragmented carbonyl compounds .

- Reaction with HNO3_33 : Exothermic oxidation to nitro derivatives, releasing NO gases .

Polymerization and Crosslinking

DNP does not polymerize independently but acts as a plasticizer in PVC and other polymers.

- Role : Reduces intermolecular forces, enhancing polymer flexibility .

- Stability : No self-polymerization reported under standard conditions .

Key Reaction Mechanisms and Evidence

Aplicaciones Científicas De Investigación

Industrial Applications

DINP is predominantly utilized in the following sectors:

- Construction Materials : DINP is commonly found in flooring, roofing materials, and sealants. Its ability to improve flexibility makes it ideal for applications requiring durability under stress.

- Electrical Insulation : It is used in wire and cable coatings, providing electrical insulation while maintaining flexibility.

- Consumer Products : DINP is present in toys, garden hoses, artificial leather, and various household items. Its use in consumer goods has raised concerns regarding human exposure and safety.

Health Effects and Toxicology

Research has indicated that DINP may pose certain health risks:

- Endocrine Disruption : Studies have shown that exposure to DINP can lead to increased estradiol levels and altered immune responses in animal models. For instance, a study involving female mice demonstrated that DINP exposure affected specialized epithelial cells in the colon, suggesting potential implications for immune function .

- Developmental Toxicity : The U.S. Environmental Protection Agency (EPA) has preliminarily determined that DINP could cause developmental toxicity and liver harm at elevated exposure levels. It has also been linked to potential carcinogenic effects .

- Allergic Reactions : Research indicates that DINP may exacerbate allergic conditions such as atopic dermatitis. In animal studies, DINP was shown to have an adjuvant effect on immunoglobulin production when combined with allergens .

Regulatory Considerations

The regulatory landscape surrounding DINP is evolving:

- The EPA's draft risk evaluation highlights significant risks associated with specific industrial uses of DINP while indicating that general population exposure does not pose unreasonable risks .

- Various health agencies are monitoring the effects of phthalates like DINP due to their widespread use and potential health implications. The International Agency for Research on Cancer (IARC) has classified some phthalates as possibly carcinogenic based on animal studies .

Case Study 1: Immune Response Alteration

A study investigated the impact of DINP on immune responses in mice. Mice exposed to varying doses of DINP exhibited alterations in cytokine production and immune cell activation, suggesting that DINP may influence immune system functionality .

Case Study 2: Developmental Toxicity Assessment

Research conducted by the EPA assessed the developmental toxicity of DINP through various exposure scenarios. The findings indicated potential risks to fetal development when exposed to high levels of DINP during critical growth periods .

Summary Table of Applications and Effects

| Application Area | Description | Potential Health Effects |

|---|---|---|

| Construction Materials | Used in PVC products like flooring and roofing | Developmental toxicity, endocrine disruption |

| Electrical Insulation | Coatings for wires and cables | Possible liver damage |

| Consumer Products | Toys, hoses, artificial leather | Allergic reactions, immune response alteration |

Mecanismo De Acción

Dinonyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer matrix of plastics, imparting flexibility and durability. In biological systems, this compound and its metabolites can interact with various molecular targets, including enzymes and receptors. For example, its metabolites have been shown to inhibit receptors activated by peroxisome proliferators and interact with sulfotransferases, enzymes involved in detoxification and elimination of endogenous and exogenous molecules .

Comparación Con Compuestos Similares

Similar Compounds

Diisononyl phthalate: Another phthalate ester used as a plasticizer, similar in structure and function to dinonyl phthalate.

Diisodecyl phthalate: A phthalate ester with a longer alkyl chain, used in similar applications as this compound.

Di(2-ethylhexyl) phthalate: A widely used plasticizer with different alkyl groups, known for its high efficiency in plasticizing.

Uniqueness

This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its lower volatility and higher molecular weight compared to some other phthalates make it particularly suitable for applications requiring long-term durability and stability .

Actividad Biológica

Dinonyl phthalate (DINP) is a member of the phthalate family, commonly used as a plasticizer in various products. While it is considered to have lower toxicity compared to other phthalates, emerging research indicates that DINP exhibits several biological activities that raise concerns regarding its safety and impact on health. This article provides a comprehensive overview of the biological activity of DINP, focusing on its effects on various organ systems, including the liver, brain, and endocrine system.

Overview of this compound

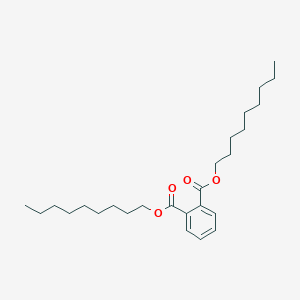

- Chemical Structure : DINP is a diester derived from phthalic acid and is characterized by its long carbon chains, which enhance flexibility in plastics.

- Applications : It is widely used in the production of flexible vinyl products, toys, and various industrial applications.

1. Toxicological Effects

Research indicates that DINP can cause significant toxicological effects in animal models:

- Liver Toxicity : A study demonstrated that DINP exposure resulted in the down-regulation of hepatic energy transduction enzymes. Specifically, activities of glycolytic and oxidative phosphorylation enzymes were significantly reduced in rats treated with DINP at doses of 20 mg/kg and 200 mg/kg body weight. Histopathological examinations revealed distorted liver architecture and signs of hepatotoxicity .

- Kidney Toxicity : Similar findings were observed regarding kidney health, where DINP exposure led to increased kidney weights and alterations in urine chemistry .

- Neurotoxicity : In murine models, DINP exposure was associated with cognitive deficits and anxiety-like behaviors. Histological analyses showed damage to pyramidal cells in the hippocampus, characterized by disordered cell arrangements and loss of Nissl substance .

2. Endocrine Disruption

DINP has been implicated as an endocrine disruptor:

- Antiandrogenic Activity : Studies suggest that DINP may interfere with androgen signaling pathways, potentially affecting reproductive health. This disruption could alter the development of androgen-dependent tissues in neonatal models .

- Metabolism Disruption : As a metabolism-disrupting chemical (MDC), DINP affects insulin secretion and glucose metabolism in the liver, which could have broader implications for metabolic health .

The biological activities of DINP are mediated through several mechanisms:

- Oxidative Stress : Exposure to DINP has been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress. This condition can result in cellular damage and apoptosis, particularly in liver and brain tissues .

- Histological Changes : The histopathological changes observed in various studies indicate that DINP induces structural alterations in cells, contributing to functional impairments across different organ systems .

Case Study 1: Neurobehavioral Effects

A study involving mice exposed to DINP at varying concentrations revealed significant behavioral changes. Mice exhibited reduced locomotor activity and increased anxiety-like behavior as indicated by their movement patterns within an open field test. Histological examination confirmed neuronal damage in the hippocampus, correlating with observed cognitive deficits .

Case Study 2: Hepatic Impairment

In another investigation, male albino rats were administered DINP over a two-week period. The results showed a marked decrease in enzyme activities related to energy metabolism within the liver. The study concluded that DINP exposure could serve as a potential biomarker for diagnosing hepatic energy impairment due to its effects on enzyme regulation .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

dinonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROMNWUQASBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047966 | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

775 °F at 760 mmHg (USCG, 1999), 413 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

84-76-4, 68515-45-7, 68648-92-0 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinonyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UCU78V8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dinonyl phthalate has the molecular formula C26H42O4 and a molecular weight of 418.6 g/mol. []

ANone: Researchers have utilized various spectroscopic techniques to characterize DNP. Infrared (IR) spectroscopy helps identify functional groups like ester linkages within the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments, aiding in structure elucidation. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, further confirming the structure. [, ]

ANone: DNP is widely used as a plasticizer in polymers like polyvinyl chloride (PVC). It enhances flexibility, workability, and temperature range by embedding itself between polymer chains, reducing intermolecular forces and increasing free volume. [, , ]

ANone: While generally stable, DNP's stability can be influenced by factors like temperature, UV exposure, and contact with certain chemicals. Studies have investigated its stability in various applications, including its use in polymers and as a stationary phase in gas chromatography. [, , , , ]

ANone: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common method for analyzing DNP in environmental and biological samples. Samples are typically extracted using solvents like hexane or ethyl acetate, followed by purification steps like solid-phase extraction (SPE) to remove interfering compounds. The purified extract is then injected into the GC-MS system, where DNP is separated based on its volatility and detected based on its mass-to-charge ratio. [, , , , ]

ANone: Analyzing DNP in complex matrices like food, environmental samples, and biological fluids can be challenging due to the presence of interfering compounds. Efficient extraction and purification methods are crucial to isolate DNP and achieve accurate quantification. [, ]

ANone: Studies have investigated the fate of DNP in aerobic sewage treatment systems. While DNP exhibits some biodegradability, it may not be completely removed during treatment processes. Research suggests that DNP can be released into the environment during the production, use, and disposal of DNP-containing products. []

ANone: As with many phthalates, DNP's persistence and potential for bioaccumulation raise concerns about its ecological impact. Further research is needed to fully understand the long-term consequences of DNP release into the environment. [, ]

ANone: Researchers and industry are actively exploring alternatives to DNP due to growing concerns about its potential health and environmental effects. These alternatives include other high molecular weight phthalates, as well as non-phthalate plasticizers derived from renewable resources. []

ANone: Numerous databases and research tools are available for scientists studying DNP. These include chemical databases like PubChem and ChemSpider for structural and property information, toxicology databases like TOXNET and EPA's ECOTOX database, and scientific literature databases like PubMed and Web of Science for accessing relevant research articles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.